Xanthine oxidoreductase-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
OTVAJNZWRVQKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Xanthine Oxidoreductase-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). This document details the scientific background, experimental methodologies, and key data associated with this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Xanthine Oxidoreductase as a Therapeutic Target
Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and kidney stones.[1] Furthermore, the enzymatic activity of XOR generates reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and inflammation.[2][3] Therefore, the inhibition of XOR is a well-established therapeutic strategy for the management of hyperuricemia and associated disorders.
Discovery of this compound
This compound (also referred to as compound IIIe in the primary literature) was discovered through a rational drug design approach.[4] The discovery was based on the structural analysis of febuxostat, a known XOR inhibitor, and employed a bioisosteric replacement strategy.[4] Specifically, the carboxyl-thiazole fragment of febuxostat was replaced with a tetrazole ring, leading to the design and synthesis of a series of tricyclic compounds containing a phenyl-tetrazole moiety.[4] Compound IIIe emerged from this series as a particularly potent inhibitor of XOR.[4]
Quantitative Data
The inhibitory activity and in vivo efficacy of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| IC50 (XOR) | 55 nM | [5] |
| Parameter | Details | Reference |
| Animal Model | Acute hyperuricemia in ICR mice (18-22 g) | [5] |
| Induction of Hyperuricemia | Intraperitoneal injection of potassium oxonate and hypoxanthine | [5] |
| Dosage | 5 mg/kg | [5] |
| Administration | Oral (p.o.), suspended in 0.5% CMC-Na solution | [5] |
| Observed Effect | Significant uric acid-lowering effect from 5 hours after administration | [5] |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the specific, detailed reaction conditions are proprietary to the original publication, a general synthetic approach for related phenyl-tetrazole compounds involves the cycloaddition of a nitrile with an azide.[6][7][8]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of phenyl-tetrazole containing compounds.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Principle: The assay measures the enzymatic activity of XOR by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a test compound is determined by the reduction in the rate of uric acid formation.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compound (this compound)
-
Allopurinol (positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the test compound and allopurinol in DMSO.
-
Prepare serial dilutions of the test compound and allopurinol in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or buffer for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of xanthine to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vitro XOR Inhibition Assay:
Caption: Workflow for a typical in vitro xanthine oxidase inhibition assay.
In Vivo Acute Hyperuricemia Model in Mice
This protocol describes a widely used method to induce acute hyperuricemia in mice to evaluate the efficacy of potential therapeutic agents.
Principle: Potassium oxonate, a uricase inhibitor, and hypoxanthine, a precursor to uric acid, are administered to mice to rapidly elevate their serum uric acid levels, mimicking hyperuricemia. The effectiveness of a test compound is assessed by its ability to lower these elevated uric acid levels.
Materials:
-
ICR mice (or other suitable strain)
-
Potassium oxonate
-
Hypoxanthine
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Saline solution
-
Blood collection supplies
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into several groups: normal control, model control, positive control (e.g., allopurinol), and test compound groups.
-
Induce hyperuricemia in all groups except the normal control by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250-300 mg/kg) dissolved in saline.
-
Shortly after the potassium oxonate injection, administer hypoxanthine (e.g., 250-300 mg/kg, i.p. or oral gavage) to the same groups.
-
One hour before or after the induction of hyperuricemia, administer the test compound or vehicle to the respective groups via oral gavage.
-
At a predetermined time point after compound administration (e.g., 5 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).
-
Allow the blood to clot and then centrifuge to obtain serum.
-
Measure the uric acid concentration in the serum using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the test compound on serum uric acid levels compared to the model control group.
Experimental Workflow for In Vivo Hyperuricemia Model:
Caption: A typical workflow for an acute hyperuricemia mouse model.
Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of XOR, thereby blocking the conversion of hypoxanthine and xanthine to uric acid. This action also reduces the production of associated reactive oxygen species.
Xanthine Oxidoreductase Signaling Pathway and Point of Inhibition:
Caption: Inhibition of purine catabolism and ROS production by this compound.
Conclusion
This compound is a potent, orally active inhibitor of xanthine oxidoreductase discovered through a rational, structure-based design approach.[4][5] Its significant in vitro potency and in vivo efficacy in reducing uric acid levels in a preclinical model of hyperuricemia highlight its potential as a lead compound for the development of new therapeutics for gout and other conditions associated with elevated uric acid.[5] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in the further investigation and development of this and related compounds.
References
- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Enzyme Kinetics of Xanthine Oxidoreductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Xanthine Oxidoreductase (XOR) as a drug target, with a focus on its enzyme kinetics, relevant signaling pathways, and the methodologies used to study its inhibition. Given the absence of public data for a specific inhibitor designated "aXanthine oxidoreductase-IN-5," this document will focus on the well-characterized aspects of XOR and its interactions with known inhibitors, serving as a foundational resource for the development of new therapeutic agents targeting this enzyme.
Introduction to Xanthine Oxidoreductase (XOR)
Xanthine oxidoreductase is a complex metalloflavoprotein that plays a crucial role in purine catabolism.[1] It catalyzes the final two steps in the breakdown of purines: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[2][3][4][5][6] In humans and other higher primates, XOR is the rate-limiting enzyme in this pathway, making it a key regulator of uric acid levels.[5]
XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4][5] The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form primarily uses molecular oxygen.[4][5] This conversion from XDH to XO can be triggered by various pathophysiological conditions, including inflammation and hypoxia.[4][7] The XO form of the enzyme is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are implicated in a variety of disease states.[4][5][8][9][10] Due to its central role in uric acid production and ROS generation, XOR is a well-established therapeutic target for conditions like gout, hyperuricemia, and cardiovascular diseases.[1][5][8]
Enzyme Kinetics of Xanthine Oxidoreductase
The catalytic activity of XOR involves the hydroxylation of its purine substrates at the molybdenum cofactor active site.[4][11] The electrons generated from this process are then transferred through two iron-sulfur clusters to a flavin adenine dinucleotide (FAD) cofactor, where the final electron acceptor (NAD+ or O2) is reduced.[4][7]
Table 1: Kinetic Parameters of Human Xanthine Oxidoreductase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Xanthine | ~6.5 | Not specified | [4] |
| Hypoxanthine | Not specified | Not specified |
Note: Specific Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions. A study on the activation of XO by vitamin K3 reported a Km of 4.71 μmol·L-1 for the XO-mediated xanthine oxidation reaction.[12]
Prominent Inhibitors of Xanthine Oxidoreductase
A number of inhibitors targeting XOR have been developed and are in clinical use. These inhibitors can be broadly classified based on their chemical structure and mechanism of action.
Table 2: Kinetic Data for Selected Xanthine Oxidoreductase Inhibitors
| Inhibitor | Type | IC50 | Ki | Reference |
| Allopurinol | Purine analogue | Not specified | Not specified | [8] |
| Oxypurinol | Purine analogue (metabolite of Allopurinol) | Not specified | Not specified | [2] |
| Febuxostat | Non-purine selective inhibitor | Not specified | 0.6 nM | [2] |
| 7,8,3′,4′-Tetrahydroxyflavone | Flavonoid | 10.488 µM | Not specified | [2] |
| Baicalein | Flavonoid | 3.12 µM | Not specified | [2] |
Note: IC50 and Ki values are dependent on assay conditions, particularly substrate concentration.
Signaling Pathways Involving Xanthine Oxidoreductase
XOR's role extends beyond simple purine metabolism; its products, uric acid and ROS, are significant signaling molecules.
Caption: The central role of Xanthine Oxidoreductase in purine catabolism.
The generation of ROS by the XO form of the enzyme is a critical aspect of its pathophysiology, contributing to oxidative stress and cellular damage.
Caption: Xanthine oxidase as a source of reactive oxygen species (ROS).
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against xanthine oxidase.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
-
Materials:
-
Xanthine Oxidase (from bovine milk or human liver)
-
Xanthine (substrate)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
-
Procedure:
-
Prepare a stock solution of xanthine in the sodium phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control (Allopurinol) in the buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Buffer
-
Test compound or control at various concentrations
-
Xanthine oxidase enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes).[13]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.[13]
-
Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 15 minutes). The increase in absorbance is due to the formation of uric acid.[13]
-
Include control wells containing:
-
Enzyme and substrate (100% activity)
-
Substrate only (background)
-
Enzyme and solvent (vehicle control)
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of uric acid formation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental and Logical Workflows
The process of identifying and characterizing a novel XOR inhibitor follows a structured workflow.
Caption: A typical workflow for the discovery and development of a new XOR inhibitor.
This guide provides a foundational understanding of Xanthine Oxidoreductase for researchers and drug developers. While specific data for "athis compound" is not publicly available, the principles, data for known inhibitors, and methodologies outlined here are directly applicable to the investigation of any new chemical entity targeting this important enzyme.
References
- 1. The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
aInhibitory constant (Ki) of Xanthine oxidoreductase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). The document details its known inhibitory constants, outlines a general experimental protocol for determining XOR inhibition, and illustrates the key signaling pathways involving this critical enzyme.
Quantitative Data Summary
This compound has been identified as a potent, orally active inhibitor of xanthine oxidoreductase.[1] While the inhibitory constant (Ki) has not been explicitly reported in the available literature, the half-maximal inhibitory concentration (IC50) has been determined.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Source |
| IC50 | 55 nM | Peng W, et al. Eur J Med Chem. 2022[1] |
| Ki | Not Reported | - |
Note on IC50 vs. Ki: It is crucial to distinguish between the IC50 and the Ki value. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions, including substrate concentration. The Ki, or inhibitory constant, is a more absolute measure of an inhibitor's binding affinity and is independent of substrate concentration.
The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).
Without the substrate concentration and the Km value used in the specific experiments for this compound, the Ki value cannot be calculated.
Experimental Protocols
The following is a detailed, generalized methodology for determining the inhibitory activity of a compound against xanthine oxidoreductase, based on common practices in the field. The specific parameters for this compound can be found in the cited primary literature.
Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the production of uric acid from the substrate xanthine. The increase in absorbance at 295 nm is directly proportional to the xanthine oxidase activity.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
Allopurinol (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., phosphate buffer).
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined to provide a linear reaction rate over the desired time course.
-
Prepare stock solutions of the test inhibitor and allopurinol in DMSO. Further dilute in phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or allopurinol for positive control, or buffer with DMSO for negative control).
-
Xanthine oxidase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 295 nm every 30-60 seconds for a period of 10-20 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Purine Catabolism and Reactive Oxygen Species Generation by Xanthine Oxidoreductase
Xanthine oxidoreductase is a key enzyme in the catabolism of purines.[2] It catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. In the process, molecular oxygen is reduced, leading to the generation of reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydrogen peroxide (H2O2).[2]
Caption: Role of Xanthine Oxidoreductase in Purine Catabolism and ROS Production.
Workflow for Determining Inhibitory Constant (Ki)
The determination of the Ki value involves a series of enzyme kinetic experiments. This workflow outlines the logical steps from initial IC50 determination to the final Ki calculation.
Caption: Workflow for the Determination of the Inhibitory Constant (Ki).
References
Xanthine Oxidoreductase-IN-5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism, catalyzing the final two steps leading to the production of uric acid. Elevated levels of uric acid are associated with hyperuricemia and gout. Xanthine oxidoreductase-IN-5 has emerged as a potent and orally active inhibitor of XOR, demonstrating significant potential for the therapeutic management of these conditions. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₅O₂ | [1] |
| Molecular Weight | 323.35 g/mol | [1] |
| CAS Number | 1026652-90-3 | [1] |
| SMILES | CC(OC1=CC=C(C=C1)NC(C2=CC=C(C=C2)C3=NN=NN3)=O)C | [1] |
| IC₅₀ (XOR) | 55 nM | [1] |
Mechanism of Action
Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Both forms catalyze the oxidation of hypoxanthine to xanthine and then to uric acid. This compound acts as a competitive inhibitor at the molybdenum active site of the enzyme, thereby blocking the substrate binding and subsequent production of uric acid. This inhibition leads to a reduction in circulating uric acid levels.
Figure 1: Mechanism of this compound Action.
Experimental Protocols
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is outlined in Peng W, et al. Eur J Med Chem. 2022, 246, 114947, the full text of this publication could not be accessed. However, based on the structure, a plausible synthetic route would involve the amidation of 4-(2H-tetrazol-5-yl)benzoic acid with 4-(isopropoxy)aniline. The synthesis of the tetrazole-containing benzoic acid can be achieved from the corresponding nitrile via a [2+3] cycloaddition with an azide.
Figure 2: Plausible Synthetic Workflow for this compound.
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory activity of this compound against XOR can be determined by monitoring the enzyme-catalyzed oxidation of xanthine to uric acid. The formation of uric acid can be measured spectrophotometrically by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Test compound (this compound)
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 2 µL of the test compound or control at various concentrations.
-
Add 25 µL of xanthine oxidase solution (final concentration typically 0.05-0.1 U/mL) to each well, except for the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of xanthine solution (final concentration typically 100-200 µM).
-
Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals (e.g., every minute) for 10-15 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
The Role of Xanthine Oxidoreductase Inhibitors in Purine Metabolism: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "aXanthine oxidoreductase-IN-5". Therefore, this guide utilizes data and methodologies associated with other well-characterized, potent, and selective xanthine oxidoreductase inhibitors to provide a representative technical overview of the role such a compound would play in purine metabolism. The principles, experimental designs, and data presented herein are intended to serve as a comprehensive framework for understanding the evaluation and mechanism of action of a novel xanthine oxidoreductase inhibitor.
Introduction to Xanthine Oxidoreductase and Purine Metabolism
Xanthine oxidoreductase (XOR) is a critical enzyme in the purine degradation pathway. It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). XOR catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans and higher primates, uric acid is the final product of this pathway and is excreted by the kidneys. Dysregulation of XOR activity, leading to hyperuricemia (elevated levels of uric acid in the blood), is a key factor in the pathogenesis of gout and has been implicated in other conditions such as cardiovascular and kidney diseases. Therefore, inhibitors of xanthine oxidoreductase are a cornerstone of therapy for managing hyperuricemia and gout.
Mechanism of Action of Xanthine Oxidoreductase Inhibitors
Novel xanthine oxidoreductase inhibitors are typically designed as potent and selective antagonists of the enzyme. These small molecules bind to the molybdenum-pterin active site of both the oxidized and reduced forms of the enzyme, preventing the substrate (hypoxanthine and xanthine) from accessing the catalytic center. This inhibition blocks the production of uric acid, thereby lowering its concentration in the blood and urine. The efficacy of these inhibitors is determined by their binding affinity, specificity, and pharmacokinetic properties.
Quantitative Data for Representative Xanthine Oxidoreductase Inhibitors
The following tables summarize key quantitative data for well-studied xanthine oxidoreductase inhibitors, which would be analogous to the data required for the characterization of "athis compound".
Table 1: In Vitro Potency of Representative XOR Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Source |
| Febuxostat | Bovine Milk XOR | 1.8 - 5.2 | 0.6 - 2.6 | |
| Topiroxostat | Human Liver XOR | 5.7 | 2.1 | |
| Allopurinol | Human Liver XOR | 780 | - |
Table 2: In Vivo Efficacy of Representative XOR Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Route | % Reduction in Serum Uric Acid | Source |
| Febuxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~50% | |
| Topiroxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~60% |
Signaling Pathways and Experimental Workflows
Purine Metabolism and XOR Inhibition
The following diagram illustrates the central role of xanthine oxidoreductase in the purine metabolism pathway and the point of intervention for an inhibitor like "athis compound".
Caption: Purine metabolism pathway and the site of action of XOR inhibitors.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel xanthine oxidoreductase inhibitor.
Caption: Preclinical and clinical workflow for XOR inhibitor development.
Detailed Experimental Protocols
In Vitro Xanthine Oxidoreductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidoreductase.
Materials:
-
Xanthine oxidoreductase (from bovine milk or recombinant human)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., "athis compound") dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in potassium phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound dilution (or DMSO for control)
-
Xanthine oxidoreductase solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding a solution of xanthine to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of uric acid.
-
Calculate the initial velocity (rate of reaction) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Study in a Hyperuricemic Rat Model
Objective: To evaluate the uric acid-lowering effect of a test compound in a potassium oxonate-induced hyperuricemic rat model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Potassium oxonate (uricase inhibitor)
-
Test compound (e.g., "athis compound")
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
ELISA kit for uric acid measurement
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the administration of the test compound.
-
Administer the test compound or vehicle orally at various doses.
-
Collect blood samples from the tail vein at different time points (e.g., 0, 2, 4, 8, and 24 hours) after compound administration.
-
Separate the serum by centrifugation.
-
Measure the uric acid concentration in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage reduction in serum uric acid levels for each dose group compared to the vehicle-treated control group.
-
Analyze the data to determine the dose-response relationship and the duration of action of the test compound.
Conclusion
The development of potent and selective xanthine oxidoreductase inhibitors is a clinically validated strategy for the management of hyperuricemia and gout. A novel compound like "athis compound" would be subjected to a rigorous preclinical and clinical evaluation process, as outlined in this guide. The in vitro and in vivo studies are crucial for establishing its potency, selectivity, pharmacokinetic profile, and therapeutic efficacy. The data generated from these studies will ultimately determine its potential as a new therapeutic agent for patients with disorders of purine metabolism.
A Technical Guide to aXanthine oxidoreductase-IN-5 for the Investigation of Hyperuricemia Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyperuricemia and the Role of Xanthine Oxidoreductase
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary etiological factor in the development of gout.[1] Uric acid is the final product of purine metabolism in humans.[1] The enzyme xanthine oxidoreductase (XOR) is a critical catalyst in this pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Consequently, the inhibition of XOR is a cornerstone therapeutic strategy for managing hyperuricemia and preventing gout.[2]
This technical guide focuses on aXanthine oxidoreductase-IN-5 , a novel investigational inhibitor of XOR. The document will detail its mechanism of action, present key quantitative data, provide comprehensive experimental protocols for its evaluation, and illustrate the associated biochemical and experimental workflows. This guide is intended to serve as a resource for researchers studying the pathophysiology of hyperuricemia and developing novel therapeutic agents.
Mechanism of Action
athis compound is a potent, selective inhibitor of xanthine oxidoreductase. By binding to the enzyme, it blocks the conversion of purine metabolites into uric acid, thereby lowering sUA concentrations. Unlike purine analog inhibitors such as allopurinol, which is metabolized into the active inhibitor oxypurinol, athis compound is a non-purine inhibitor, which may offer a different profile regarding hypersensitivity reactions.[1] Its high potency allows for effective inhibition of both the oxidized and reduced forms of the XOR enzyme, leading to a significant and sustained reduction in uric acid production.[1]
Signaling Pathway: Purine Catabolism
The following diagram illustrates the final steps of purine catabolism, highlighting the central role of xanthine oxidoreductase, the target of athis compound.
References
Methodological & Application
Application Notes and Protocols for Xanthine Oxidoreductase-IN-5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XOR activity is implicated in hyperuricemia and gout. Xanthine oxidoreductase-IN-5 is a potent inhibitor of XOR with a reported IC50 of 55 nM. This document provides a detailed protocol for the in vitro assessment of this compound and other potential inhibitors using a spectrophotometric assay.
Signaling Pathway: Purine Degradation
The enzymatic activity of Xanthine Oxidoreductase is the final step in the degradation of purines to uric acid. This pathway is a key target for the therapeutic management of conditions associated with excess uric acid.
Caption: Enzymatic conversion of hypoxanthine to uric acid by Xanthine Oxidoreductase.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase by measuring the increase in absorbance at 295 nm resulting from the formation of uric acid.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
This compound
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer. Gentle heating may be required for complete dissolution.
-
Xanthine Oxidase Solution: Prepare a 0.1 U/mL solution of xanthine oxidase in ice-cold phosphate buffer immediately before use.
-
Test Compounds: Prepare stock solutions of this compound, allopurinol, and febuxostat in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of the phosphate buffer to each well.
-
Add 50 µL of the xanthine oxidase solution to each well to initiate the pre-incubation.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate spectrophotometer.
-
-
Controls:
-
Negative Control: Replace the test compound with buffer containing the same percentage of DMSO.
-
Positive Controls: Use allopurinol and febuxostat as positive controls for inhibition.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro xanthine oxidase inhibition assay.
Caption: Workflow for the in vitro determination of Xanthine Oxidase inhibition.
Data Presentation
The inhibitory potency of this compound is presented below in comparison to well-established XOR inhibitors, allopurinol and febuxostat. The IC50 values were determined using the spectrophotometric assay described.
| Compound | IC50 Value (nM) |
| This compound | 55 |
| Allopurinol | ~2,840 - 2,900 |
| Febuxostat | ~1.8 - 7.91 |
Note: The IC50 values for allopurinol and febuxostat can vary depending on the specific assay conditions.
Conclusion
The provided protocol offers a robust and reproducible method for evaluating the in vitro potency of this compound and other novel inhibitors. The data clearly demonstrates that this compound is a highly potent inhibitor of xanthine oxidase, with significantly greater potency than allopurinol and comparable to febuxostat. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents targeting xanthine oxidase.
Application Notes: Cell-Based Assay for Determining the Inhibitory Activity of Xanthine Oxidoreductase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the final two steps in the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] During this process, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated.[1][3] Under normal physiological conditions, XOR exists predominantly as xanthine dehydrogenase (XDH). However, in various pathological states, including inflammation and hypoxia, it can be converted to xanthine oxidase (XO).[4] Increased XOR activity is associated with hyperuricemia, gout, and cardiovascular diseases, making it a significant therapeutic target.[1][5]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of a test compound, Xanthine oxidoreductase-IN-5 (XOR-IN-5), on XOR activity. The assay is based on the measurement of hydrogen peroxide, a product of the XOR-catalyzed reaction.[6]
Signaling Pathway of Xanthine Oxidoreductase
Xanthine oxidoreductase plays a crucial role in purine catabolism and the production of reactive oxygen species. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[7] The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form uses molecular oxygen, leading to the generation of superoxide and hydrogen peroxide.[4] This conversion from XDH to XO is often triggered by inflammatory signals or hypoxic conditions. The resulting ROS can act as signaling molecules, but excessive production can lead to oxidative stress and cellular damage.[3]
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Xanthine Oxidoreductase-IN-5
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidance and protocols for the formulation of Xanthine oxidoreductase-IN-5 (XOR-IN-5), a potent inhibitor of xanthine oxidoreductase (XOR), for use in preclinical in vivo studies. Due to its low aqueous solubility, appropriate formulation is critical for achieving desired exposure and efficacy in animal models.
Introduction to this compound
Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[1][2] Elevated XOR activity is implicated in hyperuricemia and gout, and the reactive oxygen species (ROS) generated as a byproduct of its activity are linked to cardiovascular diseases and inflammatory conditions.[1][3][4]
This compound is an orally active and potent inhibitor of XOR with an IC₅₀ of 55 nM.[5][6][7] Its therapeutic potential is significant, but like many small molecule inhibitors, it is a poorly soluble compound, which presents a challenge for in vivo administration and achieving adequate bioavailability.[6][8] This application note details a standard protocol for creating a suspension of XOR-IN-5 and discusses alternative strategies for formulation.
Compound Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇N₅O₂ | [5] |
| Molecular Weight | 323.35 g/mol | [5][6] |
| IC₅₀ (XOR) | 55 nM | [5][6][7] |
| Solubility | < 1 mg/mL in aqueous solutions | [6] |
| CAS Number | 1026652-90-3 | [5][6] |
| Reported In Vivo Dose | 5 mg/kg (mice), 20 mg/kg (rats) | [5][9] |
| Reported Vehicle | 0.5% CMC-Na Solution | [5][7] |
Xanthine Oxidoreductase Signaling Pathway
XOR catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process can utilize NAD⁺ (as a dehydrogenase) or O₂ (as an oxidase), with the latter generating ROS like superoxide (O₂•−) and hydrogen peroxide (H₂O₂).[4][10] XOR-IN-5 inhibits this activity, thereby reducing both uric acid and ROS production.
References
- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Role of xanthine oxidoreductase in cardiac nitroso-redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tissue xanthine oxidoreductase activity in a mouse model of aristolochic acid nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthine Oxidoreductase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). Due to its low aqueous solubility, proper handling and solution preparation are critical for obtaining accurate and reproducible results in biochemical and cellular assays. These guidelines cover the physicochemical properties, recommended solvents, step-by-step preparation of concentrated stock solutions, and subsequent dilution to working concentrations for experimental use.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the inhibitor's characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 323.35 g/mol | [1] |
| CAS Number | 1026652-90-3 | [1] |
| IC50 (Xanthine Oxidoreductase) | 55 nM | [1] |
| Aqueous Solubility | < 1 mg/mL | [1] |
| Appearance | Powder | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Xanthine Oxidoreductase Signaling Pathway
Xanthine oxidoreductase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a therapeutic strategy for conditions associated with hyperuricemia, such as gout. The following diagram illustrates the role of this compound in this pathway.
Caption: Inhibition of the purine catabolism pathway by this compound.
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Preparation of a 10 mM DMSO Stock Solution
Given the low aqueous solubility of this compound, a concentrated stock solution in an organic solvent is necessary. DMSO is the recommended solvent.
Calculation:
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 323.35 g/mol / 1000 = 3.23 mg
Procedure:
-
Weighing the Compound: Carefully weigh out 3.23 mg of this compound powder using a calibrated analytical balance. For smaller quantities where direct weighing may be inaccurate, it is advisable to dissolve the entire contents of the manufacturer's vial.
-
Dissolution: Add the weighed powder to a sterile, amber microcentrifuge tube or glass vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for up to one year.
Preparation of Working Solutions for In Vitro Assays
For most biochemical and cellular assays, the final concentration of DMSO should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. The following protocol describes a serial dilution method to prepare working solutions for determining the IC50 value of this compound.
Workflow for Stock Solution Preparation and Dilution:
Caption: Workflow for preparing this compound stock and working solutions.
Example Serial Dilution Protocol:
This example details the preparation of a range of inhibitor concentrations for an IC50 determination experiment, ensuring the final DMSO concentration remains constant and low.
-
Prepare an Intermediate Stock Solution: Thaw an aliquot of the 10 mM stock solution. Prepare a 100 µM intermediate stock solution by diluting the 10 mM stock 1:100 in the assay buffer. For example, add 2 µL of the 10 mM stock to 198 µL of assay buffer. This intermediate stock now contains 1% DMSO.
-
Perform Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of the 100 µM intermediate stock to the first well.
-
Add 50 µL of assay buffer containing 1% DMSO to the subsequent wells.
-
Perform a 1:2 serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process for the desired number of dilutions.
-
-
Final Dilution into Assay: Add an equal volume of the enzyme/substrate mixture to each well containing the serially diluted inhibitor. For instance, if you add 50 µL of your enzyme/substrate mix to the 50 µL of diluted inhibitor, the final inhibitor concentrations will be halved, and the final DMSO concentration in all wells will be 0.5%.
Table 2: Example Dilution Scheme for IC50 Determination
| Step | Action | Inhibitor Concentration | DMSO Concentration |
| 1 | 10 mM Stock in 100% DMSO | 10,000 µM | 100% |
| 2 | Intermediate Stock (1:100 dilution in assay buffer) | 100 µM | 1% |
| 3 | Serial Dilution (1:2 in assay buffer with 1% DMSO) | 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µM | 1% |
| 4 | Final Assay Volume (1:2 dilution with enzyme/substrate) | 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39 µM | 0.5% |
Best Practices for Storage and Handling
-
Powder: Store the solid compound at -20°C in a desiccator to protect it from moisture.
-
DMSO Stock Solution: Aliquot the concentrated stock solution into single-use volumes in tightly sealed amber vials and store at -80°C. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and will absorb water from the atmosphere, which can affect the solubility and stability of the dissolved compound.
References
Troubleshooting & Optimization
aPotential off-target effects of Xanthine oxidoreductase-IN-5
Disclaimer: There is currently no publicly available data on the specific off-target effects of Xanthine oxidoreductase-IN-5. This technical support guide provides general information based on the known pharmacology of Xanthine Oxidoreductase (XOR) and its inhibitors as a class. Researchers are advised to conduct their own selectivity profiling for definitive results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
This compound is an inhibitor of Xanthine Oxidoreductase (XOR) with a reported IC50 of 55 nM.[1][2] It is orally active and has been used in research related to acute hyperuricemia.[1][3]
Q2: Are there any known off-target effects for this compound?
As of the latest available information, no specific off-target interactions or a broad selectivity profile for this compound have been published.
Q3: What are the potential off-target effects I should be aware of for Xanthine Oxidoreductase (XOR) inhibitors in general?
While specific data for this compound is unavailable, studies on other XOR inhibitors like allopurinol and febuxostat have noted several side effects, which could be indicative of off-target effects or consequences of on-target inhibition in complex biological systems. These include:
-
Skin Reactions: Hypersensitivity reactions, including skin rashes, have been reported for some XOR inhibitors.[4][5]
-
Hepatotoxicity: Liver-related adverse effects have been a concern with some compounds in this class.
-
Cardiovascular Risks: Some studies have investigated potential cardiovascular side effects associated with XOR inhibitors.[4]
-
Drug-Drug Interactions: XOR is involved in the metabolism of various drugs.[6][7] Inhibition of XOR can alter the pharmacokinetics of other compounds, a consideration for in vivo studies.
Troubleshooting Guide
My experiment with this compound is showing an unexpected phenotype. Could this be an off-target effect?
An unexpected phenotype is a common indicator of potential off-target effects. Here are some steps to troubleshoot this issue:
-
Confirm On-Target Engagement: First, ensure that the observed phenotype is not a previously uncharacterized consequence of XOR inhibition in your specific experimental model.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for XOR inhibition, it may suggest an off-target effect.
-
Use a Structurally Unrelated XOR Inhibitor: Compare the results from this compound with another XOR inhibitor that has a different chemical scaffold (e.g., allopurinol or febuxostat). If the unexpected phenotype is not replicated with the other inhibitor, it is more likely to be an off-target effect of this compound.
-
Rescue Experiment: If possible, design an experiment to rescue the on-target effect. For example, if inhibiting XOR is expected to decrease the production of uric acid, you could try to see if adding exogenous uric acid can reverse the observed phenotype. If the phenotype persists, it may be due to an off-target effect.
Data Summary
Table 1: On-Target Activity of this compound
| Compound Name | Target | IC50 |
| This compound | Xanthine Oxidoreductase (XOR) | 55 nM |
Table 2: Examples of Side Effects and Off-Target Considerations for Other XOR Inhibitors
| Inhibitor | Known Side Effects / Off-Target Considerations |
| Allopurinol | Hypersensitivity reactions, potential for drug interactions (e.g., with azathioprine).[4][8] |
| Febuxostat | Skin reactions, potential for cardiovascular events, liver function abnormalities.[4] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
To assess potential off-target effects on protein kinases, a broad panel screening is recommended.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Concentration: Select a concentration for screening. A common starting point is 1 µM, which is over 18-fold higher than the reported IC50 for XOR.
-
Kinase Panel: Submit the compound to a commercial service provider for screening against a panel of representative kinases (e.g., a panel of 96 or more kinases).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 for the off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify target engagement in a cellular context and can also be adapted to identify off-target binding.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting for Xanthine Oxidoreductase to confirm on-target engagement. For off-target discovery, proteomics-based approaches (MS-CETSA) can be used to identify other proteins that are stabilized by the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 6. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond A Role as a Detoxifying Enzyme [cris.unibo.it]
- 8. Xanthine Oxidoreductase-Catalyzed Reduction of Nitrite to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]
aStability of Xanthine oxidoreductase-IN-5 in DMSO solution
This technical support center provides guidance on the stability and handling of Xanthine oxidoreductase-IN-5 (XOR-IN-5) in DMSO solution for researchers, scientists, and drug development professionals. The information is based on general best practices for small molecule inhibitors, as specific stability data for XOR-IN-5 is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many organic compounds used in biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubility for a wide range of molecules. It is crucial to use a fresh, high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate the degradation of the compound.
Q2: How should I store the DMSO stock solution of this compound?
A2: For long-term stability, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1] Upon arrival, even if shipped at room temperature, the product should be stored in a freezer as indicated on the product label for long-term preservation.
Q3: How many freeze-thaw cycles can I subject my DMSO stock solution to?
A3: It is best to minimize freeze-thaw cycles. One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds when frozen at -15°C and thawed at 25°C.[2] However, to ensure the highest quality of your compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated temperature fluctuations for the entire stock.[1]
Q4: My compound in DMSO precipitated when I added it to my aqueous buffer. What should I do?
A4: Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous medium. To prevent this, it is advisable to make intermediate serial dilutions of your stock solution in DMSO before the final dilution into your aqueous buffer or cell culture medium. The final concentration of DMSO in your experiment should generally be kept below 0.1% (v/v) to minimize effects on cell viability and function. Always include a vehicle control (DMSO alone) in your experiments.
Q5: What are the signs of compound degradation?
A5: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess compound stability and purity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS).[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the DMSO stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light if the compound is light-sensitive.
-
Check for Precipitation: Visually inspect the stock solution for any precipitates. If present, gently warm the solution and vortex to redissolve. If precipitation persists, it may indicate solubility issues or degradation.
-
Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.
-
Analytical Verification: If the problem persists, consider analyzing the purity and concentration of your stock solution using a suitable analytical method like HPLC-MS.
-
Issue 2: Reduced potency of the inhibitor over time.
-
Possible Cause: Gradual degradation of the compound in the DMSO stock solution.
-
Troubleshooting Steps:
-
Review Aliquoting Practice: Ensure that the stock solution is aliquoted to minimize freeze-thaw cycles.
-
Use Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment. Do not store working dilutions in aqueous buffers for extended periods, as stability can be significantly lower than in DMSO.
-
Evaluate Water Content in DMSO: The presence of water in DMSO can accelerate degradation for some compounds.[3] Use anhydrous DMSO and handle it properly to prevent moisture absorption.
-
Stability of Small Molecules in DMSO (General Data)
While specific data for this compound is unavailable, the following table summarizes general findings on the stability of small molecules stored in DMSO.
| Storage Condition | Duration | Observation | Source |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds were stable. | [3] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [2] |
| -20°C | Prolonged | Generally accepted as a suitable condition for long-term storage, though a small percentage of compounds may degrade over time. | [4] |
| 40°C (Accelerated Study) | 15 weeks | Most compounds were found to be stable. | [2] |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO using HPLC-MS
This protocol provides a general workflow to assess the stability of a compound in a DMSO solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple vials for analysis at different time points and storage conditions.
-
-
Storage:
-
Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Sample Analysis:
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Prepare a sample for HPLC-MS analysis by diluting the DMSO stock in an appropriate solvent (e.g., acetonitrile/water). Include an internal standard for accurate quantification.[2]
-
Analyze the sample using a validated HPLC-MS method to determine the purity of the compound and quantify the amount remaining relative to the "time zero" sample.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point for each storage condition.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Troubleshooting Workflow for Suspected Compound Instability
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.
Signaling Pathway of Xanthine Oxidoreductase in Purine Degradation
Caption: The role of Xanthine Oxidoreductase (XOR) in the final two steps of purine degradation.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Xanthine Oxidoreductase-IN-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Xanthine Oxidoreductase-IN-5 (XOR-IN-5).
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is an orally active inhibitor of xanthine oxidoreductase (XOR) with an IC50 of 55 nM. It has shown potential in preclinical studies for lowering uric acid levels in acute hyperuricemia.[1][2]
-
What is the mechanism of action of this compound? XOR-IN-5 inhibits the enzyme xanthine oxidoreductase, which is a key enzyme in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, XOR-IN-5 reduces the production of uric acid and reactive oxygen species (ROS).
Improving Therapeutic Index
-
How can the therapeutic index of this compound be improved? Improving the therapeutic index involves maximizing the desired therapeutic effect (lowering uric acid) while minimizing toxic side effects. Key strategies include:
-
Optimizing Formulation: Enhancing the solubility and bioavailability of XOR-IN-5 can lead to lower effective doses, thereby reducing the potential for off-target effects.
-
Combination Therapy: Co-administering XOR-IN-5 with other agents may allow for a dose reduction of XOR-IN-5 while maintaining efficacy.
-
Targeted Delivery: Developing formulations that deliver the inhibitor specifically to the site of action can reduce systemic exposure and associated toxicities.
-
-
What are common challenges in the formulation of small molecule inhibitors like this compound? Many small molecule inhibitors, potentially including XOR-IN-5, exhibit poor water solubility. This can lead to low bioavailability and the need for higher doses. Strategies to overcome this include micronization, salt formation, and the use of solubility enhancers.
Troubleshooting In Vitro Experiments
-
My in vitro XOR inhibition assay is giving inconsistent results. What are the common causes? Inconsistent results in XOR inhibition assays can arise from several factors:
-
Reagent Instability: Ensure that the XOR enzyme and substrate solutions are fresh and have been stored correctly.
-
Buffer Conditions: The pH and temperature of the assay buffer are critical for enzyme activity. Use a buffer at the optimal pH for XOR and maintain a consistent temperature.
-
Compound Solubility: Poor solubility of XOR-IN-5 in the assay buffer can lead to inaccurate results. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
-
How can I assess the cytotoxicity of this compound in a cell-based assay? Standard cytotoxicity assays such as MTT, XTT, or neutral red uptake assays can be used. It is recommended to use a cell line relevant to potential off-target toxicities, such as human hepatocytes (e.g., HepG2) or endothelial cells (e.g., HUVECs).
Troubleshooting In Vivo Experiments
-
I am not observing the expected uric acid-lowering effect in my mouse model of hyperuricemia. What should I check? Several factors can contribute to a lack of efficacy in vivo:
-
Formulation and Administration: Ensure that XOR-IN-5 is properly suspended in the vehicle (e.g., 0.5% CMC-Na) and that the oral gavage technique is consistent and accurate.[2]
-
Mouse Model: The choice of hyperuricemia model is crucial. Potassium oxonate-induced hyperuricemia is a common model, but the timing of inhibitor administration relative to the induction of hyperuricemia is critical.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of XOR-IN-5 may vary between individual animals. Consider conducting pharmacokinetic studies to determine the plasma concentration of the inhibitor over time.
-
-
What are the potential off-target effects of this compound? While specific off-target effects of XOR-IN-5 are not well-documented in publicly available literature, inhibitors of this class can potentially interfere with other enzymes involved in purine and pyrimidine metabolism. It is also important to consider the downstream effects of reducing both uric acid and reactive oxygen species, which can have both beneficial and potentially detrimental effects on cellular signaling.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Xanthine Oxidoreductase) | 55 nM | [1][2] |
| In Vivo Efficacy | 5 mg/kg (p.o.) | [1][2] |
| Lowers serum uric acid in a mouse model of acute hyperuricemia | [1][2] |
Experimental Protocols
1. In Vitro Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the XOR-catalyzed conversion of a substrate (e.g., xanthine) to uric acid. The formation of uric acid is monitored spectrophotometrically at 290-295 nm.
-
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of XOR-IN-5 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, XOR-IN-5 at various concentrations, and xanthine oxidase solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the absorbance at 290 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the rate of uric acid formation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Assay for Reactive Oxygen Species (ROS) Production
-
Principle: This assay utilizes a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS within the cell.
-
Materials:
-
A relevant cell line (e.g., endothelial cells, hepatocytes)
-
Cell culture medium
-
This compound
-
A positive control for ROS induction (e.g., hydrogen peroxide)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of XOR-IN-5 for a desired period.
-
Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.
-
Wash the cells to remove any excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or by flow cytometry.
-
A decrease in fluorescence in XOR-IN-5 treated cells compared to control cells indicates a reduction in ROS production.
-
3. Measurement of Uric Acid in Cell Culture Supernatant
-
Principle: This protocol allows for the quantification of uric acid secreted by cells into the culture medium.
-
Materials:
-
Cell line of interest
-
Cell culture medium
-
Xanthine or hypoxanthine (to stimulate uric acid production)
-
This compound
-
Commercially available uric acid assay kit
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing xanthine or hypoxanthine to induce uric acid production.
-
Treat the cells with different concentrations of XOR-IN-5.
-
After a specific incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the uric acid concentration in the supernatant using a commercial kit according to the manufacturer's instructions.[3]
-
Visualizations
Caption: Inhibition of Xanthine Oxidoreductase by XOR-IN-5 blocks the conversion of hypoxanthine and xanthine to uric acid and reactive oxygen species (ROS), thereby reducing downstream inflammation and endothelial dysfunction.
Caption: A logical workflow for improving the therapeutic index of XOR-IN-5, from formulation optimization through in vitro and in vivo testing to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]
aLot-to-lot variability of Xanthine oxidoreductase-IN-5
Welcome to the technical support center for Xanthine Oxidoreductase-IN-5 (XOR-IN-5). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this inhibitor in their experiments. A key challenge in experimental reproducibility can be the lot-to-lot variability of reagents. This guide provides frequently asked questions (FAQs) and troubleshooting workflows to help you identify and manage potential inconsistencies between different batches of XOR-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Xanthine Oxidoreductase (XOR), an enzyme that plays a crucial role in purine metabolism.[1][2] XOR catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][4] While the precise binding mode of XOR-IN-5 may be proprietary, inhibitors of this class typically interact with the molybdenum cofactor (MoCo) in the active site of the enzyme, preventing the substrate from binding and being oxidized.[5]
Q2: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause?
Lot-to-lot variability in the potency (e.g., IC50 value) of a small molecule inhibitor can stem from several factors:
-
Purity: Differences in the chemical purity of the compound between batches can lead to a lower effective concentration of the active inhibitor.
-
Solubility: Inconsistent solubility can affect the concentration of the inhibitor in your assay buffer, leading to variable results.
-
Stability: The compound may have degraded during storage or handling, resulting in a loss of activity. Different lots might have different sensitivities to storage conditions or freeze-thaw cycles.
-
Presence of Isomers or Enantiomers: If the compound has stereoisomers, variations in the isomeric ratio between lots can impact its biological activity.
Q3: How can we confirm the quality and consistency of a new lot of this compound?
Before initiating a large-scale experiment with a new lot, it is advisable to perform a quality control check. This can include:
-
Solubility Test: Visually inspect the dissolution of the compound in your chosen solvent at the desired concentration. Any precipitation or cloudiness could indicate poor solubility.
-
Activity Assay: Perform a dose-response experiment to determine the IC50 of the new lot and compare it to the value obtained with a previous, well-characterized lot.
-
Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to verify the purity and identity of the compound.
Troubleshooting Guide: Inconsistent Results with this compound
If you are experiencing inconsistent results that you suspect are due to lot-to-lot variability of XOR-IN-5, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Lot-to-Lot Variability
Caption: Troubleshooting workflow for addressing lot-to-lot variability of an inhibitor.
Data Presentation: Quantifying Lot-to-Lot Variability
When you identify a difference between lots, it is crucial to quantify it. We recommend maintaining a log for each new lot of this compound. Below is a template table for this purpose.
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) |
| Supplier & Lot Number | Supplier X, Lot #12345 | Supplier X, Lot #67890 | Supplier Y, Lot #ABCDE |
| Date of Receipt | YYYY-MM-DD | YYYY-MM-DD | YYYY-MM-DD |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| Solubility in DMSO (at 10 mM) | Clear solution | Clear solution | Slight precipitation |
| IC50 (nM) | 55.2 ± 4.5 | 98.7 ± 8.1 | 62.1 ± 5.3 |
| Purity (HPLC, if available) | >99% | 95% | >99% |
| Notes | Used as internal standard | Lower potency observed | Comparable to Lot A |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of an XOR inhibitor.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Xanthine in the assay buffer.
-
Prepare a stock solution of Xanthine Oxidase in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO in buffer)
-
Xanthine Oxidase
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add Xanthine to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Xanthine Oxidase Catalytic Pathway
Caption: Catalytic pathway of Xanthine Oxidoreductase and the point of inhibition.
References
- 1. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Xanthine Oxidoreductase-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Xanthine oxidoreductase-IN-5 (XOR-IN-5) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism.[1][2] XOR catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4][5] During this process, reactive oxygen species (ROS) are generated.[6] XOR-IN-5 inhibits this enzymatic activity, with a reported IC50 of 55 nM.[1][2] By blocking XOR, XOR-IN-5 reduces the production of uric acid and ROS. The precise binding mechanism of XOR-IN-5 to XOR is not extensively publicly documented, but like other XOR inhibitors, it is expected to interact with the molybdenum cofactor (MoCo) in the enzyme's active site.[3][7][8]
Q2: My cells are showing reduced sensitivity to XOR-IN-5 over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to XOR-IN-5 have not been extensively characterized in the literature, resistance to XOR inhibitors and other anti-cancer agents can arise through several general and specific mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump XOR-IN-5 out of the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]
-
Alterations in the Drug Target: Mutations in the XDH gene, which encodes for XOR, could alter the drug-binding site, thereby reducing the inhibitory effect of XOR-IN-5.
-
Alternative Splicing of XOR: Changes in the splicing of XOR pre-mRNA could lead to protein isoforms that are less sensitive to inhibition by XOR-IN-5.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of XOR. For instance, pathways that promote cell survival and proliferation, or that counteract the effects of ROS modulation, might be upregulated.
-
Changes in Drug Metabolism: Increased metabolic degradation of XOR-IN-5 within the cancer cells can lead to lower effective concentrations of the drug.
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
You can investigate the overexpression of ABC transporters at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding major drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP). An increase in the mRNA levels in your resistant cell line compared to the parental (sensitive) line would suggest transcriptional upregulation.
-
Western Blotting: This technique allows you to quantify the protein levels of ABCB1 and ABCG2. Increased protein expression in the resistant cells is a strong indicator of this resistance mechanism.
-
Functional Assays: Efflux pump activity can be assessed using fluorescent substrates of ABC transporters, such as Rhodamine 123 for ABCB1. Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by known inhibitors of these transporters, would confirm functional overexpression.
Q4: What are the expected downstream effects of XOR inhibition by XOR-IN-5 in sensitive cancer cells?
In sensitive cancer cells, inhibition of XOR by XOR-IN-5 is expected to lead to:
-
Decreased Uric Acid Production: A direct consequence of XOR inhibition.
-
Modulation of Reactive Oxygen Species (ROS): XOR is a source of ROS, so its inhibition can lead to decreased intracellular ROS levels. This can have dual effects, either promoting or inhibiting cell survival depending on the cancer type and its reliance on ROS signaling.
-
Induction of Apoptosis: In some cancer cells, the alteration of the cellular redox state and purine metabolism due to XOR inhibition can trigger programmed cell death, or apoptosis. This can be measured by assays for caspase-3 activation.
-
Reduced Cell Proliferation and Viability: The overall effect of these changes is often a reduction in the rate of cell growth and an increase in cell death, which can be quantified using cell viability assays like the MTT assay.
Troubleshooting Guides
Troubleshooting Cell Viability (MTT) Assays
This guide will help you troubleshoot common issues encountered during MTT assays when assessing resistance to XOR-IN-5.
| Problem | Possible Cause | Solution |
| High variability between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate.[13] | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13] |
| Low absorbance readings | - Insufficient cell number. - MTT incubation time is too short. - Incomplete solubilization of formazan crystals. | - Optimize the initial cell seeding density. - Increase the incubation time with the MTT reagent. - Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization.[14] |
| High background absorbance | - Contamination of media or reagents. - The test compound (XOR-IN-5) interferes with the assay. | - Use sterile techniques and fresh reagents. - Run a control with the compound in cell-free media to check for any direct reduction of MTT. |
| Unexpected increase in viability at high drug concentrations | - Apoptotic cells can sometimes show increased metabolic activity.[15] - The compound may have off-target effects at high concentrations. | - Correlate MTT results with other assays like apoptosis assays. - Test a wider range of concentrations to identify the dose-response curve accurately. |
Troubleshooting Western Blot for XOR and ABC Transporters
This guide addresses common problems when performing Western blots to analyze XOR and ABC transporter protein levels.
| Problem | Possible Cause | Solution |
| No or weak signal for the target protein | - Low protein expression. - Inefficient antibody binding. - Poor protein transfer. | - Increase the amount of protein loaded. - Optimize the primary antibody concentration and incubation time. - Verify transfer efficiency by staining the membrane with Ponceau S.[16] |
| High background | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[17] - Titrate your antibodies to find the optimal concentration. - Increase the number and duration of wash steps.[16] |
| Non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody or perform antibody validation. - Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Difficulty detecting membrane proteins (ABC transporters) | - Inefficient protein extraction. - Poor transfer of large proteins. | - Use a lysis buffer specifically designed for membrane proteins. - Optimize the transfer buffer composition (e.g., by adding a low percentage of SDS) and transfer time. |
Troubleshooting qPCR for XOR and MDR Gene Expression
This guide provides solutions for common issues in qPCR experiments analyzing XOR and MDR gene expression.
| Problem | Possible Cause | Solution |
| No or low amplification | - Poor RNA quality or quantity. - Inefficient reverse transcription. - Primer/probe degradation. | - Assess RNA integrity using a bioanalyzer or gel electrophoresis. - Use a high-quality reverse transcriptase and optimize the reaction conditions. - Store primers and probes properly and use fresh aliquots. |
| High Cq values | - Low target gene expression. - Inefficient primers. | - Increase the amount of cDNA in the reaction. - Validate primer efficiency with a standard curve. |
| Inconsistent results between replicates | - Pipetting errors. - Poor quality of template RNA/cDNA. | - Use calibrated pipettes and ensure accurate pipetting. - Re-purify RNA and synthesize fresh cDNA. |
| Primer-dimer formation | - Suboptimal primer design. - High primer concentration. | - Design new primers with optimized melting temperatures and minimal self-complementarity. - Reduce the primer concentration in the reaction. |
Troubleshooting Caspase-3 Activity Assays
This guide helps to resolve common issues with colorimetric or fluorometric caspase-3 activity assays.
| Problem | Possible Cause | Solution |
| No or low signal in apoptotic samples | - Cells are not apoptotic or caspase-3 is not activated. - Insufficient cell lysate. - Assay performed at a suboptimal time point.[18] | - Use a positive control for apoptosis induction. - Ensure you have a sufficient amount of protein in your lysate. - Perform a time-course experiment to determine the peak of caspase-3 activation.[18] |
| High background signal in non-apoptotic samples | - Spontaneous apoptosis in control cells. - Non-specific cleavage of the substrate. | - Ensure control cells are healthy and not overgrown. - Include a control with a caspase-3 inhibitor to measure non-specific activity. |
| High variability between replicates | - Uneven cell lysis. - Inaccurate pipetting. | - Ensure complete and consistent cell lysis. - Use calibrated pipettes and mix reagents thoroughly. |
| Signal decreases over time | - Instability of the cleaved fluorescent/colorimetric product. | - Read the plate immediately after the recommended incubation time. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of XOR-IN-5 in both sensitive and resistant cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
XOR-IN-5 stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of XOR-IN-5 in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted XOR-IN-5 solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Incubate for an additional 2-4 hours at 37°C, or overnight, in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of XOR and ABC Transporters
This protocol describes the detection of XOR, ABCB1, and ABCG2 proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-XOR, anti-ABCB1, anti-ABCG2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for XDH, ABCB1, and ABCG2 Gene Expression
This protocol outlines the measurement of mRNA levels for the target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for XDH, ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from sensitive and resistant cells using an RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene.[19]
Caspase-3 Activity Assay
This protocol details the measurement of caspase-3 activity as an indicator of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Treat cells with XOR-IN-5 to induce apoptosis. Include untreated and positive controls.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein to each well of the 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).[20]
-
Calculate the fold-increase in caspase-3 activity compared to the control.
Visualizations
Caption: Mechanism of action of XOR-IN-5 and its downstream effects.
Caption: Potential mechanisms of resistance to XOR-IN-5 in cancer cells.
Caption: Workflow for investigating resistance to XOR-IN-5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thejeshgn.com [thejeshgn.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 9. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulations of ABCB1 and ABCG2 expression through MAPK pathways in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABCB1 and ABCG2 proteins, their functional activity and gene expression in concert with drug sensitivity of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 13. reddit.com [reddit.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Head-to-Head Battle: In Vitro Efficacy of aXanthine Oxidoreductase-IN-5 versus Allopurinol
For researchers and professionals in drug development, the quest for more potent and selective xanthine oxidoreductase (XOR) inhibitors is a continuous endeavor. This guide provides a comparative analysis of the in vitro efficacy of a novel inhibitor, aXanthine oxidoreductase-IN-5, against the well-established clinical drug, allopurinol.
This document summarizes key quantitative data, details experimental methodologies for in vitro assays, and presents visual diagrams of the enzymatic pathway and experimental workflows to offer a comprehensive comparison for scientific evaluation.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of enzyme inhibitors is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the available in vitro efficacy data for athis compound and allopurinol.
It is important to note that two different IC50 values have been reported for athis compound from the same supplier, attributed to different publications. This discrepancy may arise from variations in experimental conditions, such as enzyme source, substrate concentration, and assay buffer composition. For a definitive comparison, it is recommended that both compounds be tested concurrently under identical experimental conditions.
| Compound | IC50 (µM) | Source |
| athis compound | 0.70 | MedChemExpress (Zhang TJ, et al. 2022) |
| athis compound | 0.055 | MedChemExpress (Peng W, et al.) |
| Allopurinol | 2.84 ± 0.41 | Dhammaraj et al., 2024 |
| Allopurinol | 3.57 ± 0.06 | Chen et al., 2023[1] |
| Allopurinol | ~7.59 | Mao et al. (as cited in a review)[2] |
| Allopurinol | 24 ± 0.28 (µg/mL) | Virtual Screening Analysis Study[3][4] |
Note: The IC50 value for allopurinol can vary depending on the experimental setup. The provided values are from different studies and are presented for comparative purposes.
Experimental Protocols
A standardized in vitro xanthine oxidase inhibition assay is crucial for the accurate comparison of inhibitors. The following is a detailed methodology representative of a typical spectrophotometric assay.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Test compounds (athis compound and allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a working solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for a defined period.
-
Prepare serial dilutions of the test compounds and allopurinol. The final concentration of the solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution or allopurinol solution to the respective wells. Include a control group with solvent only.
-
Add the xanthine oxidase solution to each well and mix gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Process and Pathway
To better understand the experimental design and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro xanthine oxidase inhibition assay.
Caption: Purine degradation pathway and the role of XOR inhibitors.
Conclusion
References
- 1. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthine Oxidoreductase-IN-5 and Other Potent Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Xanthine oxidoreductase-IN-5 (XOR-IN-5) with established xanthine oxidoreductase (XOR) inhibitors. The following sections provide a detailed analysis of their inhibitory activities, supported by experimental data and protocols, to aid in the evaluation of these compounds for hyperuricemia research and beyond.
Xanthine oxidoreductase is a crucial enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid. Elevated levels of uric acid are associated with hyperuricemia and gout. Consequently, the inhibition of XOR is a primary therapeutic strategy for managing these conditions. This guide focuses on a novel inhibitor, this compound, and compares its efficacy against well-established drugs in the field: Allopurinol, Febuxostat, and Topiroxostat.
Comparative Inhibitory Activity
The inhibitory potential of a compound is a key determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potential, with lower values indicating greater potency. The table below summarizes the available IC50 values for XOR-IN-5 and its comparators.
It is important to note that commercial suppliers may use the designation "this compound" for different chemical entities. Research has identified at least two distinct compounds with this name, each exhibiting different inhibitory potencies. The compound with an IC50 of 55 nM is identified as compound IIIe in the work by Peng W, et al.[1]. Another compound, designated 9m by Zhang TJ, et al., has an IC50 of 0.70 µM[2]. This guide will refer to the more potent compound (IC50 = 55 nM) as XOR-IN-5 (Peng W, et al.).
| Inhibitor | IC50 Value (nM) | Enzyme Source | Substrate | Notes |
| This compound (Peng W, et al.) | 55[1] | Not Specified | Not Specified | Referred to as compound IIIe in the publication.[1] |
| This compound (Zhang TJ, et al.) | 700[2] | Not Specified | Not Specified | Referred to as compound 9m in the publication.[2] |
| Allopurinol | 2,900 - 64,000[3] | Bovine Milk / GAG-immobilized | Xanthine | IC50 can vary significantly depending on the enzyme source and whether it is in solution or bound to glycosaminoglycans (GAGs).[3] |
| Febuxostat | 1.8 - 4.4[3] | Bovine Milk / GAG-immobilized | Xanthine | Demonstrates high potency against both free and GAG-bound XOR.[3] |
| Topiroxostat | Potent Inhibitor | Human Plasma | Not Specified | Reported to have a stronger inhibitory effect on human plasma XOR than oxypurinol and febuxostat. Specific IC50 values from direct comparative studies are not readily available in the searched literature. |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol outlines a standard spectrophotometric method for determining the in vitro inhibitory activity of compounds against xanthine oxidase. This method is based on the measurement of uric acid production from the oxidation of xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound)
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Prepare a stock solution of xanthine oxidase in buffer. The final concentration in the assay will typically be in the range of 0.05-0.2 U/mL.
-
Dissolve the test compound and Allopurinol in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or Allopurinol for the positive control, or buffer with DMSO for the negative control).
-
Xanthine oxidase solution.
-
-
The total volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the xanthine solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a defined period (e.g., 15-30 minutes) using a microplate spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Inhibition
Xanthine oxidoreductase catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process involves the transfer of electrons from the substrate to the molybdenum cofactor at the enzyme's active site. Inhibitors of XOR, such as this compound, Allopurinol, Febuxostat, and Topiroxostat, act by binding to the active site of the enzyme, thereby preventing the substrate from binding and being oxidized.
The primary mechanism of action for many XOR inhibitors is competitive or mixed-type inhibition. Molecular docking studies for the compounds referred to as this compound (both the 55 nM and 0.70 µM IC50 variants) suggest a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Caption: Inhibition of the Xanthine Oxidase pathway by various compounds.
Experimental Workflow for Inhibitor Validation
The process of validating a novel xanthine oxidase inhibitor involves a series of well-defined experimental steps, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for validating a novel xanthine oxidase inhibitor.
References
Assessing the Potential Cross-Reactivity of Xanthine Oxidoreductase-IN-5 with Aldehyde Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidoreductase (XOR) and aldehyde oxidase (AO) are closely related molybdo-flavoenzymes that play significant roles in the metabolism of a wide range of endogenous compounds and xenobiotics.[1][2][3] Given their structural and mechanistic similarities, the potential for cross-reactivity of inhibitors between these two enzymes is a critical consideration in drug discovery and development. This guide provides a comparative framework for evaluating the selectivity of Xanthine oxidoreductase-IN-5 (XOR-IN-5), a potent xanthine oxidase inhibitor, against aldehyde oxidase. While direct experimental data on the cross-reactivity of XOR-IN-5 is not currently available in the public domain, this document outlines the methodologies to assess such activity and presents data from analogous compounds to inform predictive analysis.
This compound is a known potent inhibitor of XOR with an IC50 of 55 nM.[4] The structural similarities between the active sites of XOR and AO, both of which contain a molybdenum cofactor, underscore the potential for inhibitors to exhibit activity against both enzymes.[1][3] Understanding the selectivity profile of XOR-IN-5 is crucial for accurately interpreting its biological effects and predicting potential off-target liabilities.
Comparative Inhibitor Data
To contextualize the potential for cross-reactivity, it is informative to examine the selectivity profiles of other well-characterized XOR and AO inhibitors.
| Inhibitor | Primary Target | IC50/Ki (Primary Target) | Cross-reactivity with Secondary Target | IC50/Ki (Secondary Target) | Reference |
| This compound | XOR | IC50: 55 nM | Aldehyde Oxidase (Predicted) | Data Not Available | [4] |
| Febuxostat | XOR | Ki: 0.96 nM | Aldehyde Oxidase | EC50: 613 µM | [5] |
| Allopurinol | XOR | - | Aldehyde Oxidase | - | [6][7][8] |
| Raloxifene | Aldehyde Oxidase | Ki: 1.0 nM | Xanthine Oxidase | Ki: 13 µM | [5][9] |
| Hydralazine | Aldehyde Oxidase | - | Xanthine Oxidase | - | [6] |
Table 1: Comparative inhibitory data for selected XOR and AO inhibitors. The significant difference in potency of febuxostat against XOR versus AO highlights the feasibility of achieving high selectivity. Conversely, the dual activity of raloxifene demonstrates that cross-reactivity is a tangible concern.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of in vitro enzymatic assays are recommended.
Xanthine Oxidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the XOR-mediated conversion of a substrate to its product.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.[10][11][12]
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant human)
-
Xanthine solution
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compound (this compound)
-
Positive control (e.g., Allopurinol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine oxidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).[12]
-
Initiate the reaction by adding the xanthine substrate solution.
-
Monitor the increase in absorbance at 295 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Aldehyde Oxidase Inhibition Assay
This assay evaluates the inhibitory effect of a test compound on the metabolic activity of AO.
Principle: Aldehyde oxidase activity can be determined by monitoring the depletion of a known AO substrate over time in the presence of a liver cytosol fraction, which is a rich source of AO.[13][14] The concentration of the remaining substrate is quantified using LC-MS/MS.
Materials:
-
Human liver cytosol
-
Phosphate buffer
-
NADPH (to exclude CYP-mediated metabolism)
-
Test compound (this compound)
-
Positive control (e.g., Raloxifene or Menadione)[14]
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubate the test compound with human liver cytosol at 37°C in the presence of the AO substrate.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[14]
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the AO substrate.
-
Determine the rate of substrate depletion and calculate the inhibitory potency of the test compound.
Visualizing the Biochemical Pathways and Experimental Logic
The following diagrams illustrate the relevant biochemical pathways and the logical workflow for assessing inhibitor selectivity.
Figure 1: Simplified signaling pathways for Xanthine Oxidoreductase and Aldehyde Oxidase.
Figure 2: Experimental workflow for determining the selectivity of this compound.
Conclusion
While this compound is a potent inhibitor of its primary target, XOR, its potential for cross-reactivity with the structurally and functionally similar aldehyde oxidase warrants careful investigation. The provided experimental protocols offer a robust framework for determining the selectivity profile of this compound. By comparing its inhibitory potency against both XOR and AO, researchers can gain a comprehensive understanding of its pharmacological properties, enabling more accurate interpretation of experimental results and better prediction of its in vivo behavior. The data from existing inhibitors like febuxostat and raloxifene serve as valuable benchmarks in this comparative analysis, highlighting that both high selectivity and significant cross-reactivity are possible outcomes. Such empirical evaluation is an indispensable step in the preclinical development of any new XOR inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. bmrservice.com [bmrservice.com]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: Implications for identifying molybdopterin nitrite reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Contribution of aldehyde oxidase, xanthine oxidase, and aldehyde dehydrogenase on the oxidation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: implications for identifying molybdopterin nitrite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. revistabionatura.com [revistabionatura.com]
- 13. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 14. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 15. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthine Oxidase Inhibitors: Topiroxostat Versus the Investigational Compound Xanthine Oxidoreductase-IN-5
A comprehensive, direct comparison between the clinically approved drug topiroxostat and the research compound Xanthine oxidoreductase-IN-5 is not feasible at this time due to a significant disparity in available data. Topiroxostat has undergone extensive clinical evaluation, providing a robust dataset on its efficacy and safety. In contrast, this compound is a preclinical investigational molecule with limited publicly available information, precluding a detailed, evidence-based comparison suitable for researchers and drug development professionals.
This guide will provide a detailed overview of the available information for both compounds, highlighting the depth of data for topiroxostat and the preliminary nature of the findings for this compound.
Topiroxostat: A Clinically Validated Xanthine Oxidoreductase Inhibitor
Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase (XOR), the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] By inhibiting XOR, topiroxostat effectively reduces the production of uric acid, making it a therapeutic option for hyperuricemia and gout.[2][3] It has been approved for clinical use in Japan.[1]
Mechanism of Action of Topiroxostat
Topiroxostat exhibits a hybrid-type inhibition mechanism, acting as both a structure-based and mechanism-based inhibitor of XOR.[2] It covalently binds to the molybdenum center of the enzyme and interacts with amino acid residues within the substrate-binding pocket, leading to potent and sustained inhibition.[1][4]
dot
Caption: Mechanism of action of Topiroxostat.
Clinical Efficacy of Topiroxostat
Numerous clinical studies have demonstrated the efficacy of topiroxostat in lowering serum uric acid levels in patients with hyperuricemia, with or without gout.
| Study | Dosage | Duration | Key Efficacy Endpoints |
| Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study | 40, 60, 80, or 120 mg/day | 8 weeks | Dose-dependent reduction in serum urate levels. The 120 mg group showed a -30.8% mean percent change from baseline, compared to +1.6% for placebo (p < 0.001).[5] |
| Multicenter, Open-Label, Long-Term Study | Initial: 40-80 mg/day; Maintenance: 120-240 mg/day | 58 weeks | Significant and stable reduction in serum urate levels over time (38.44% ± 13.34% reduction at the final visit).[6] |
| Post-marketing Observational Study | Not specified | 54 weeks | Serum urate levels decreased significantly, with 48.28% of subjects achieving serum uric acid levels ≤ 6.0 mg/dL at 54 weeks.[7] |
| Comparison with Allopurinol in Chronic Heart Failure Patients | Topiroxostat: 40–160 mg/day; Allopurinol: 100–300 mg/day | 24 weeks | Reduction in uric acid levels was greater in the topiroxostat group in the per-protocol analysis (-2.7±1.5 vs -2.2±1.2 mg/dL, P = 0.042).[8] |
Renoprotective Effects
Beyond its uric acid-lowering effects, topiroxostat has shown potential renoprotective properties. Studies have indicated that it may reduce urinary albumin-to-creatinine ratio (UACR) and preserve renal function in patients with chronic kidney disease (CKD).[1]
Safety and Tolerability
Topiroxostat is generally well-tolerated. Common adverse events reported in clinical trials include nasopharyngitis, gouty arthritis, and increased levels of liver enzymes.[5][6]
This compound: An Investigational Compound
This compound is described as a potent, orally active inhibitor of XOR.[9] The available information is primarily from a chemical supplier and a single scientific publication, positioning it as a tool for preclinical research rather than a therapeutic agent at its current stage.
Preclinical Data for this compound
The limited available data on this compound includes:
-
In Vitro Potency: It has a reported IC₅₀ of 55 nM against xanthine oxidoreductase.[9]
-
In Vivo Efficacy: In a mouse model of acute hyperuricemia induced by potassium oxonate and hypoxanthine, a 5 mg/kg oral dose of this compound demonstrated a uric acid-lowering effect starting from 5 hours after administration.[9]
dot
Caption: Experimental workflow for this compound.
Lack of Comparative Data and Detailed Protocols
Crucially, there are no publicly available head-to-head studies comparing the efficacy of this compound with topiroxostat or any other established XOR inhibitor. Furthermore, detailed experimental protocols for the in vivo studies are not extensively published, limiting the ability to critically evaluate the findings and compare them with the rigorous, well-documented clinical trial protocols for topiroxostat.
Conclusion
In the realm of xanthine oxidoreductase inhibition, topiroxostat stands as a well-characterized therapeutic agent with a substantial body of clinical evidence supporting its efficacy in managing hyperuricemia. Its mechanism of action, pharmacokinetic profile, and safety have been thoroughly investigated.
This compound, on the other hand, remains an early-stage investigational compound. While its initial preclinical data suggests potent XOR inhibitory activity, the lack of comprehensive studies, particularly comparative and long-term efficacy and safety data, makes any direct comparison with topiroxostat speculative. For researchers and drug development professionals, topiroxostat serves as a benchmark with a wealth of data for reference, while this compound represents a potential starting point for further investigation into novel XOR inhibitors. A meaningful comparison of their performance will only be possible if this compound progresses through further preclinical and clinical development, generating a comparable dataset to that of topiroxostat.
References
- 1. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of xanthine oxidoreductase in cardiac nitroso-redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Target Engagement of Xanthine Oxidoreductase-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement and efficacy of the novel Xanthine Oxidoreductase (XOR) inhibitor, Xanthine oxidoreductase-IN-5 (XOR-IN-5), against established alternatives, Allopurinol and Febuxostat. The information is compiled from available preclinical data to aid in the evaluation of this compound for hyperuricemia research.
Executive Summary
This compound is a potent, orally active inhibitor of XOR with demonstrated uric acid-lowering effects in preclinical models of hyperuricemia. Limited head-to-head comparative data suggests its efficacy is comparable to, though slightly less potent than, Febuxostat in a mouse model of acute hyperuricemia. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate an objective comparison.
Data Presentation: Comparative Efficacy of XOR Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to Allopurinol and Febuxostat.
Table 1: In Vitro Potency of XOR Inhibitors
| Compound | IC50 (nM) | Source |
| This compound | 55 | [1] |
| Allopurinol | ~13,030 | [2] |
| Febuxostat | ~20 | [2] |
Table 2: In Vivo Uric Acid Lowering Efficacy in a Mouse Model of Acute Hyperuricemia
| Compound | Dose (mg/kg, p.o.) | Animal Model | Uric Acid Reduction | Comparator Efficacy | Source |
| This compound | 5 | Potassium Oxonate/Hypoxanthine-induced Mice | Significant | Slightly weaker than Febuxostat at the same dose | [1] |
| Febuxostat | 5 | Potassium Oxonate/Hypoxanthine-induced Mice | Significant | More potent than this compound | [1] |
| Allopurinol | 5 - 10 | Potassium Oxonate/Hypoxanthine-induced Mice | Significant | Effective in reducing serum uric acid levels | [3][4] |
Note: Direct comparative studies with allopurinol under the exact same conditions as this compound are not publicly available. Data for allopurinol is sourced from studies using a similar hyperuricemia model.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
In Vitro Xanthine Oxidase Inhibitory Assay
The inhibitory activity of the compounds on xanthine oxidase is typically determined spectrophotometrically. The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
Protocol:
-
A reaction mixture is prepared containing the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme.
-
The mixture is pre-incubated at 25°C.
-
The reaction is initiated by adding the substrate, xanthine.
-
The change in absorbance at 295 nm is monitored over time.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Hyperuricemia Model and Efficacy Study
A common method to induce hyperuricemia in rodents is through the administration of potassium oxonate, a uricase inhibitor, and a purine precursor like hypoxanthine.
Protocol:
-
Animal Model: Male ICR mice or Sprague-Dawley rats are typically used.
-
Induction of Hyperuricemia: Animals are administered potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to inhibit uricase, the enzyme that breaks down uric acid in most mammals (but not humans). This is followed by the administration of a purine substrate, such as hypoxanthine (e.g., 300 mg/kg, orally), to increase uric acid production.
-
Drug Administration: The test compounds (this compound, Febuxostat, Allopurinol) or vehicle are administered orally at specified doses.
-
Blood Sampling: Blood samples are collected at various time points after drug administration (e.g., 2, 4, 6, and 8 hours).
-
Uric Acid Measurement: Serum is separated from the blood, and the concentration of uric acid is determined using a commercial uric acid assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle-treated hyperuricemic group.
Mandatory Visualizations
Signaling Pathway: Purine Metabolism and XOR Inhibition
This diagram illustrates the central role of Xanthine Oxidoreductase in purine metabolism and the mechanism of action of XOR inhibitors.
Caption: Mechanism of XOR inhibitors in purine catabolism.
Experimental Workflow: In Vivo Efficacy Assessment
This diagram outlines the key steps in the preclinical evaluation of XOR inhibitors in a mouse model of hyperuricemia.
Caption: Workflow for in vivo evaluation of XOR inhibitors.
Conclusion
This compound is a promising novel inhibitor of XOR with demonstrated in vivo efficacy in a relevant animal model of hyperuricemia. While the currently available public data is limited, it suggests a potency that is in the same range as the established drug Febuxostat. Further studies detailing its pharmacokinetic profile, target engagement in various tissues, and long-term efficacy and safety are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison based on existing data to inform further research and development decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Xanthine Oxidoreductase-IN-5
For researchers, scientists, and drug development professionals working with Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR) used in hyperuricemia research, ensuring safe handling and proper disposal is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier, this guide provides essential, immediate safety and logistical information based on general best practices for handling similar research-grade chemical compounds and enzymes.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, and in the absence of specific toxicological data, a cautious approach to personal protection is necessary. The following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A laboratory coat or disposable gown is required to protect street clothing and skin from contamination. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure risks and ensure experimental integrity.
1. Preparation and Planning:
-
Obtain SDS: Before beginning any work, obtain the specific Safety Data Sheet for this compound from the manufacturer or supplier. This document will contain critical safety information.
-
Designated Area: Designate a specific area in the laboratory for handling this compound, preferably within a chemical fume hood.
-
Emergency Plan: Ensure an emergency plan is in place for accidental spills or exposures, including the location of safety showers, eyewash stations, and first aid kits.
2. Handling the Compound:
-
Weighing: If working with the powdered form, weigh the necessary amount in a chemical fume hood to prevent inhalation of dust.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Experimental Procedures:
-
Containment: All experimental procedures involving this compound should be conducted in a manner that minimizes the generation of aerosols or dust.
-
Labeling: Clearly label all containers with the compound name, concentration, and any known hazards.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste (e.g., experimental solutions) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. The specific waste stream will depend on the solvents used. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and review the SDS for this compound from your supplier before handling the material. All laboratory personnel must be trained in proper chemical handling and emergency procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
